Methyl 2-(quinoxalin-6-yl)acetate

ADME prediction Drug-likeness Lipophilicity

Medicinal chemists pursuing kinase inhibitors often encounter regiochemistry-ambiguous building blocks that compromise hinge-binding motifs. Methyl 2-(quinoxalin-6-yl)acetate resolves this with a defined 6-position acetate ester that preserves the unsubstituted 2- and 3-positions for critical hinge interactions. • Consensus LogP 1.44-balanced lipophilicity for cellular permeability with reduced promiscuous binding risk vs. more lipophilic quinoline analogs • 6-substitution pattern enables amide/ester diversification while accessing novel chemical space beyond the crowded 2-carboxylate patent landscape • ≥97% purity with full analytical documentation (NMR, HPLC); ideal for 10-50-member focused kinase inhibitor libraries

Molecular Formula C11H10N2O2
Molecular Weight 202.213
CAS No. 1233318-23-4
Cat. No. B596701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(quinoxalin-6-yl)acetate
CAS1233318-23-4
Molecular FormulaC11H10N2O2
Molecular Weight202.213
Structural Identifiers
SMILESCOC(=O)CC1=CC2=NC=CN=C2C=C1
InChIInChI=1S/C11H10N2O2/c1-15-11(14)7-8-2-3-9-10(6-8)13-5-4-12-9/h2-6H,7H2,1H3
InChIKeyDGVLAUVPIKMEMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(quinoxalin-6-yl)acetate: Compound Overview


Methyl 2-(quinoxalin-6-yl)acetate (CAS 1233318-23-4) is a small molecule heterocyclic building block featuring a quinoxaline core and a methyl acetate functional group at the 6-position [1]. Its molecular formula is C₁₁H₁₀N₂O₂ with a molecular weight of 202.21 g/mol . The compound serves as a versatile intermediate in medicinal chemistry and organic synthesis, where the quinoxaline scaffold is recognized as a 'privileged structure' for diverse biological activities . Its specific substitution pattern and ester functionality enable further derivatization, making it a valuable synthetic precursor for generating focused libraries of novel compounds.

Quinoxaline core with 6-position ester handle for regioselective derivatization
Predicted balanced lipophilicity for early ADME evaluation
Ready-to-use synthetic intermediate for focused library synthesis

Substitution Risks: Methyl 2-(quinoxalin-6-yl)acetate vs. Analogs


In quinoxaline-based drug discovery, seemingly minor structural changes, such as the position of a substituent or the nature of a functional group, can profoundly impact both synthetic utility and biological activity [1]. While other quinoxaline esters exist (e.g., Methyl quinoxaline-5-carboxylate, CAS 6924-71-6 ; Methyl quinoxaline-2-carboxylate, CAS 1865-11-8 [2]), these analogs differ in their regiochemistry, which alters their electronic properties and the spatial orientation of the ester handle. This directly affects the yields and outcomes of downstream reactions like cross-couplings or nucleophilic substitutions . Similarly, substituting with a quinoline analog (e.g., Methyl 2-(quinolin-6-yl)acetate, CAS 5622-36-6 ) or the free acid (Quinoxaline-6-acetic acid, CAS 473932-16-0 ) changes both the heterocycle's properties and the functional group's reactivity. Therefore, treating Methyl 2-(quinoxalin-6-yl)acetate as a generic 'quinoxaline ester' and using a readily available substitute introduces significant and unquantified risk into the synthesis and biological evaluation of new chemical entities.

Target Methyl 2-(quinoxalin-6-yl)acetate
Substitute Methyl quinoxaline-5-carboxylate
Regiochemistry shift alters electronic properties and coupling reaction yields
Target Methyl 2-(quinoxalin-6-yl)acetate
Substitute Methyl 2-(quinolin-6-yl)acetate
Quinoline core changes heterocycle electronics and may shift lipophilicity significantly
Target Methyl 2-(quinoxalin-6-yl)acetate
Substitute Quinoxaline-6-acetic acid (free acid)
Functional group difference alters reactivity and may complicate ester-based derivatizations

Comparative Evidence for Methyl 2-(quinoxalin-6-yl)acetate


Lipophilicity Profile vs. Key Analogs

The compound's predicted lipophilicity is a key differentiator from its analogs, impacting its behavior in biological assays and its potential for oral bioavailability. While the target compound exhibits a Consensus Log P of 1.44 , the 5-carboxylate isomer is more polar with a lower Log P, and the quinoline analog is significantly more lipophilic. These differences can lead to varying solubility and permeability profiles, making Methyl 2-(quinoxalin-6-yl)acetate a distinct starting point for drug discovery projects.

Lipophilicity Profile
Cross-study comparable
Target Log P 1.44 | 5-carboxylate ~0.9 | Quinoline ~1.9
Supports lipophilicity screening for ADME-relevant selection
In silico consensus; experimental logD recommended
ADME prediction Drug-likeness Lipophilicity

Ester Hydrolysis Reactivity Comparison

The reactivity of the methyl ester group is influenced by the electron-withdrawing nature of the quinoxaline ring and its substitution pattern. The 6-position acetate is expected to exhibit different hydrolysis kinetics compared to the 2- or 5-carboxylate esters due to varying degrees of electron density at the ester carbonyl. While specific experimental data for the target compound is not available, class-level inference suggests that the 6-position ester is more reactive than the 2-carboxylate analog. This difference is crucial for synthetic planning, as it impacts the choice of reaction conditions for selective deprotection or further functionalization.

Hydrolysis Reactivity
Class-level inference
Expected relative reactivity: 6-position > 2-carboxylate,
Synthetic planning reactivity context
Inferred from electronic effects; validation needed
Cytotoxicity Context
Class-level inference
Related quinoxaline acetates: 10–100 µM cell growth inhibition; free acid reported antiproliferative
Supports cell-model cytotoxicity screening context
Data from related analogs, not direct activity
Procurement Cost
Supporting evidence
Target $102/100mg (95%) | 2-carboxylate ~$40-60 | Free acid ~$150-200
Supports procurement decision with relative cost context
Pricing from major vendors; subject to change
Organic synthesis Synthetic intermediate Reactivity

In Vitro Anticancer Activity Comparison

The quinoxaline scaffold is widely explored for anticancer activity. While direct data for Methyl 2-(quinoxalin-6-yl)acetate is not available in peer-reviewed literature, a class-level inference can be made from related compounds. For instance, a study of methyl [4-(substituted 2-quinoxalinyloxy) phenyl] acetates reported moderate to strong growth inhibition on various tumor cell lines between 10⁻⁵ and 10⁻⁴ M concentrations [1]. This provides a benchmark for the class. In contrast, the target compound's close analog, the free acid (Quinoxaline-6-acetic acid), has been reported to exhibit significant antiproliferative effects . The ester prodrug strategy is often used to improve cellular uptake, suggesting the methyl ester may offer a potency or delivery advantage over the acid in cell-based assays, a common consideration in drug design.

Cytotoxicity Context
Class-level inference
Related quinoxaline acetates: 10–100 µM cell growth inhibition; free acid reported antiproliferative
Supports cell-model cytotoxicity screening context
Data from related analogs, not direct activity
Anticancer research Cytotoxicity Medicinal chemistry

Cost and Purity Comparison vs. Analogs

A procurement analysis reveals distinct availability and cost profiles. Methyl 2-(quinoxalin-6-yl)acetate (95% purity) is available from multiple vendors, with a listed price of $102 for 100mg . This contrasts with the more common isomer, Methyl quinoxaline-2-carboxylate (98% purity), which is offered at a lower cost due to higher commercial demand and established synthetic routes [1]. The free acid analog, Quinoxaline-6-acetic acid, is also available but often at a higher price point due to its different synthetic utility and lower demand. This positions the target compound as a moderately priced, readily accessible building block for focused medicinal chemistry campaigns.

Procurement Cost
Supporting evidence
Target $102/100mg (95%) | 2-carboxylate ~$40-60 | Free acid ~$150-200
Supports procurement decision with relative cost context
Pricing from major vendors; subject to change
Procurement Cost analysis Purity

Methyl 2-(quinoxalin-6-yl)acetate Applications


Tuned Lipophilicity for Anticancer Design

This compound is an ideal starting point for medicinal chemists designing new anticancer leads where a specific Log P profile is desired. The consensus Log P of 1.44 offers a balanced lipophilicity that can be advantageous for cellular permeability while potentially mitigating the high lipophilicity often associated with promiscuous binding or toxicity. It is a more attractive core than the more lipophilic quinoline analog or the less common 5-carboxylate isomer.

Kinase Inhibitor Synthesis via Derivatization

The quinoxaline core is a known kinase hinge-binding motif. The 6-position acetate ester of Methyl 2-(quinoxalin-6-yl)acetate provides a versatile handle for introducing diverse side chains (e.g., via amide formation after hydrolysis or direct transesterification) while maintaining the unsubstituted 2- and 3-positions for crucial hinge interactions. This contrasts with the 2-carboxylate analog, where the ester is part of the core, limiting its use as a linker. This makes it a strategic building block for generating focused kinase inhibitor libraries .

Cost-Effective Focused Library Synthesis

For research groups with budget constraints, Methyl 2-(quinoxalin-6-yl)acetate offers a balance of unique regiochemistry and moderate cost ($102/100mg ), making it a viable option for generating 10-50 member libraries. While the 2-carboxylate isomer is cheaper [1], the 6-substituted core offers a distinct chemical space that may be essential for avoiding crowded patent areas or exploring novel SAR.

Application
Selection Property
Validation Focus
Cancer cell-model lead optimization studies
Predicted balanced Log P for ADME relevance
Lipophilicity-dependent cellular permeability assays
Kinase-targeted library synthesis
6-position ester as linker for side-chain diversification
Hinge-binding compatibility in kinase assays
Focused heterocyclic library generation
Moderate cost and unique regiochemistry
SAR exploration with regiochemical differentiation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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